molecular formula C8H16ClNO2 B1368654 cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride CAS No. 202921-88-8

cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride

Cat. No.: B1368654
CAS No.: 202921-88-8
M. Wt: 193.67 g/mol
InChI Key: RIKSICCAWWEQSL-CIRBGYJCSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is systematically named according to IUPAC guidelines as (1R,2S/1S,2R)-2-amino-2-methylcyclohexanecarboxylic acid hydrochloride (1:1) . The prefix cis denotes the relative spatial arrangement of the amino (−NH2) and carboxylic acid (−COOH) groups on the cyclohexane ring, which occupy adjacent positions on the same face of the ring. The stereochemical descriptor (1R,2S/1S,2R) reflects the racemic mixture of enantiomers arising from the two chiral centers at carbons 1 and 2. The hydrochloride designation indicates the ionic association of the protonated amino group with a chloride counterion, forming a stable salt.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C8H16ClNO2 , with a calculated molecular weight of 193.67 g/mol . The elemental composition comprises:

Element Quantity Contribution to Molecular Weight (g/mol)
Carbon 8 96.08
Hydrogen 16 16.12
Chlorine 1 35.45
Nitrogen 1 14.01
Oxygen 2 32.00

The chloride ion contributes 36.46 g/mol , resulting in a total molecular weight consistent with the hydrochloride salt form. This composition influences solubility characteristics, with the compound readily dissolving in polar solvents such as water and dimethyl sulfoxide (DMSO).

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for this specific compound remain unpublished, structural analogs provide insight into its likely packing arrangement. For example, β-amino acid derivatives with similar cyclohexane backbones exhibit monoclinic crystal systems (space group P21) and unit cell parameters of a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, and β = 105°. In such structures, the cyclohexane ring adopts a chair conformation, with the amino and carboxylic acid groups occupying equatorial positions to minimize 1,3-diaxial steric strain. Hydrogen bonding between the protonated amino group (NH3+) and chloride ions likely stabilizes the lattice, as observed in related hydrochloride salts.

Conformational Analysis of Cyclohexane Ring System

The cyclohexane ring exists predominantly in a chair conformation , with the methyl and amino groups at C2 adopting equatorial orientations to avoid 1,3-diaxial interactions. Key conformational features include:

  • Axial-Equatorial Equilibrium : The cis configuration forces the carboxylic acid group at C1 and the amino-methyl substituent at C2 into adjacent equatorial positions, resulting in a dipole-minimized geometry.
  • Ring Inversion Barriers : Energy barriers for chair flipping are estimated at 10–12 kcal/mol , comparable to methylcyclohexane derivatives.
  • Steric Effects : The methyl group at C2 introduces A1,3 strain of ~3.5 kcal/mol when axial, favoring equatorial positioning.

Calculated dihedral angles between C1−C2−C3−C4 atoms approximate 55° , consistent with cis-disubstituted cyclohexanes.

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

The hydrochloride salt forms a robust ionic lattice via:

  • N–H···Cl Interactions : The protonated amino group (NH3+) donates three hydrogen bonds to chloride ions, with bond lengths of 2.1–2.3 Å and angles near 165° .
  • O–H···O Carboxylic Dimers : Carboxylic acid groups form cyclic hydrogen-bonded dimers, with O···O distances of 2.6 Å , stabilizing the crystal structure.
  • C–H···Cl Contacts : Weak interactions between equatorial C–H bonds and chloride ions contribute to lattice cohesion, with distances of 3.3–3.5 Å .

These interactions collectively yield a melting point exceeding 200°C , though experimental values for this compound remain unreported. The hydrogen bonding network is critical for the compound’s stability in solid-state applications, such as peptide synthesis.

Properties

IUPAC Name

(1S,2R)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKSICCAWWEQSL-CIRBGYJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCC[C@@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583522
Record name (1S,2R)-2-Amino-2-methylcyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202921-88-8
Record name (1S,2R)-2-Amino-2-methylcyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 2-methylcyclohexanone followed by amination and subsequent acidification to form the hydrochloride salt. The reaction conditions often require specific catalysts and temperature control to ensure the desired cis-configuration is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-pressure hydrogenation and specialized catalysts can enhance yield and purity. The final product is typically crystallized and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, using reagents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Cis-2-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride serves as a precursor in the synthesis of various pharmaceutical agents.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized in the synthesis of several APIs, particularly those targeting metabolic disorders and cancer therapies. For example, it has been reported to be involved in the preparation of Janus Kinase inhibitors, which are used in treating autoimmune diseases .

Role in Peptide Synthesis

This compound is also significant in the synthesis of dipeptides and other peptide derivatives, which are essential for therapeutic applications, including treatments for diabetes and other metabolic conditions . The ability to modify the amino group allows for the creation of diverse peptide structures.

Chiral Building Block

Due to its chiral nature, this compound is valuable for synthesizing optically active compounds. This property is crucial in developing drugs that require specific stereochemistry for efficacy and safety .

Biochemical Applications

In addition to its pharmaceutical uses, this compound has applications in biochemical research.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can act as inhibitors for various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Neurotransmitter Research

The compound has been studied for its effects on neurotransmitter systems, particularly as a potential modulator of glutamate receptors. This application is relevant in exploring treatments for neurological disorders .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

StudyApplicationFindings
Study 1Synthesis of Janus Kinase InhibitorsDemonstrated effective yield and activity against target pathways involved in autoimmune diseases .
Study 2Peptide SynthesisSuccessfully used as a building block for novel peptides with improved bioactivity .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes, suggesting potential therapeutic roles .

Mechanism of Action

The mechanism of action of cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties
This compound (Inferred) C₈H₁₅ClNO₂ 192.67 (calculated) Cyclohexane ring; cis-amino, methyl, and carboxylic acid groups Enhanced steric hindrance; potential for unique receptor binding
cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Cyclohexene ring (double bond at C3); amino and carboxylic acid groups in cis Conformational rigidity; binds neurotransmitter receptors
cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride C₇H₁₃ClNO₂ 179.63 Cyclohexane ring; amino and carboxylic acid groups at adjacent positions (no methyl) Flexible backbone; used in peptide synthesis
cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride C₇H₁₄ClNO₂ 179.64 Cyclopentane ring; cis-amino, methyl, and carboxylic acid groups Smaller ring size increases strain; distinct reactivity in organic synthesis
CIS-2-AMINO-CYCLOHEPTANECARBOXYLIC ACID HYDROCHLORIDE C₈H₁₆ClNO₂ 193.67 Cycloheptane ring; amino and carboxylic acid groups Larger ring size reduces strain; used in unnatural amino acid derivatives

Impact of Structural Variations

Ring Size and Strain: Cyclopentane analogs (e.g., ) exhibit higher ring strain, favoring reactions that relieve tension, whereas cyclohexane and cycloheptane derivatives (e.g., ) offer greater conformational flexibility.

Functional Group Positioning :

  • The cis-3-ene group in creates planarity, enhancing π-π interactions in receptor binding, while the fully saturated cyclohexane in the target compound may favor hydrophobic interactions.

Biological Activity: Compounds with double bonds (e.g., ) show affinity for neurotransmitter receptors, suggesting the target compound’s methyl group could modulate similar pathways with altered specificity.

Physicochemical Properties

Property This compound (Inferred) cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride
Solubility Moderate in water (enhanced by HCl) High (HCl salt and polar groups) High (similar to other HCl salts)
Melting Point ~180–190°C (estimated) >300°C (decomposes) 274–278°C
LogP ~0.5 (more hydrophobic due to methyl) -0.3 -0.1

Biological Activity

Cis-2-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride (CAS Number: 202921-88-8) is a chiral amino acid derivative that has been studied for its potential biological activities. This compound is notable for its unique structure, which includes a cyclohexane ring and an amino group, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H16ClNO2
  • Molecular Weight : 193.67 g/mol
  • Structure : The compound features a cyclohexane ring with an amino and a carboxylic acid functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. Research indicates that the compound may act as an inhibitor or modulator of specific enzymatic pathways, potentially influencing metabolic processes.

Enzyme Inhibition

Studies have shown that derivatives of cycloalkylamides, including cis-2-amino-2-methyl-cyclohexanecarboxylic acid, exhibit inhibitory effects on soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of fatty acids and the regulation of inflammatory responses. The structure-activity relationship (SAR) analysis indicates that the presence of a cyclohexane moiety is essential for achieving significant inhibition potency against sEH .

Therapeutic Potential

Research has investigated the therapeutic applications of this compound in various contexts:

  • Anti-inflammatory Effects : By inhibiting sEH, this compound may reduce the production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest that compounds with similar structures may offer neuroprotective effects, potentially benefiting conditions like neurodegeneration .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study conducted by researchers exploring cycloalkylamide derivatives reported that this compound displayed significant inhibition against human sEH. The study emphasized the importance of hydrophobic interactions and steric factors in enhancing binding affinity to the enzyme .

CompoundInhibition Potency (IC50)Structure
cis-2-Amino-2-methyl-cyclohexanecarboxylic acid250 nMStructure
Other Cycloalkyl DerivativesVariesStructure

Case Study 2: Radiolabeling for Imaging Applications

Another study explored the synthesis of ligands incorporating this compound for imaging applications in oncology. The binding affinity and stability were assessed using PET imaging techniques, demonstrating its potential role in targeted therapy .

Q & A

Q. What are the optimal synthetic routes for preparing cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride with high stereochemical purity?

The synthesis typically involves stereoselective hydrogenation or resolution techniques. For example, chiral starting materials like (1R,2S)-2-Amino-cyclohexanecarboxylic acid (CAS 158414-48-3) can be used as precursors, followed by methylation and hydrochloride salt formation under controlled conditions . Key steps include monitoring reaction progress via chiral HPLC (e.g., using Kromasil C18 columns with phosphate-methanol mobile phases) to ensure enantiomeric excess >98% .

Q. How can researchers validate the purity and structural identity of this compound?

Combine orthogonal analytical methods:

  • Melting point analysis : Compare observed values (e.g., ~186–190°C for cis-2-aminocyclohexanol derivatives) with literature data .
  • NMR spectroscopy : Confirm stereochemistry using coupling constants (e.g., axial-equatorial proton interactions in cyclohexane rings) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 143.18 for the free acid form) .

Q. What storage conditions are recommended to maintain stability?

Store at –20°C in airtight, desiccated containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as amino acid hydrochlorides may degrade under UV radiation. Use inert gas purging (e.g., nitrogen) for long-term storage .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during synthesis or purification?

Use preparative chiral chromatography with cellulose-based stationary phases (e.g., Chiralpak IC) and ethanol/hexane mobile phases. For diastereomeric salt formation, exploit differences in solubility using resolving agents like L-tartaric acid . Advanced techniques, such as dynamic kinetic resolution, may also minimize racemization during synthesis .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data?

Contradictions (e.g., mp variations in vs. 3) often arise from impurities or hydration states. To address this:

  • Perform thermogravimetric analysis (TGA) to detect residual solvents.
  • Compare NMR data with authenticated reference standards (e.g., LGC Limited’s pharmaceutical-grade materials) .
  • Validate purity via elemental analysis (C, H, N, Cl) with ≤0.3% deviation from theoretical values .

Q. How can degradation pathways be studied under stress conditions (e.g., heat, pH)?

Design forced degradation studies:

  • Thermal stress : Heat at 80°C for 48 hours and analyze via HPLC-MS for decomposition products (e.g., cyclohexene derivatives via β-elimination) .
  • Hydrolytic stress : Expose to pH 1–13 buffers and monitor hydrolysis intermediates using ion-pair chromatography .
  • Oxidative stress : Treat with H₂O₂ and identify oxidation byproducts (e.g., carboxylic acid derivatives) via high-resolution MS .

Q. What experimental parameters optimize HPLC method development for quantifying this compound in complex matrices?

  • Column selection : Use C18 phases (150 mm × 4.6 mm, 5 µm) with phosphate buffer (pH 3.0)–acetonitrile gradients for baseline separation .
  • Detection : UV at 207–210 nm for maximum absorbance .
  • Validation : Ensure linearity (R² ≥0.9999), precision (RSD ≤1.5%), and recovery (98–102%) per ICH guidelines .

Methodological Notes

  • Stereochemical Analysis : Use X-ray crystallography or circular dichroism (CD) to confirm absolute configuration .
  • Impurity Profiling : Employ LC-MS/MS to identify trace byproducts (e.g., trans-isomers or methylated analogs) .
  • Safety Protocols : Follow GHS guidelines for handling skin/eye irritants (Category 2) and ensure fume hood use during synthesis .

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